Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate
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Overview
Description
Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate is a complex organic compound that features a benzoate ester linked to an aminothiazole and chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate typically involves multi-step organic reactions. One common approach might include:
Formation of the aminothiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Esterification: The benzoic acid derivative can be esterified using methanol and an acid catalyst.
Coupling Reaction: The aminothiazole and esterified benzoic acid can be coupled using a chlorobenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminothiazole ring.
Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate
- Methyl 5-(2-aminothiazol-4-yl)-2-((2-bromobenzyl)oxy)benzoate
- Methyl 5-(2-aminothiazol-4-yl)-2-((2-iodobenzyl)oxy)benzoate
Uniqueness
Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness might be reflected in its reactivity, stability, or interaction with biological targets.
Properties
Molecular Formula |
C18H15ClN2O3S |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
methyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(2-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-17(22)13-8-11(15-10-25-18(20)21-15)6-7-16(13)24-9-12-4-2-3-5-14(12)19/h2-8,10H,9H2,1H3,(H2,20,21) |
InChI Key |
RJXRBEUJDIJIHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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